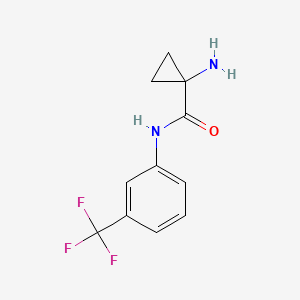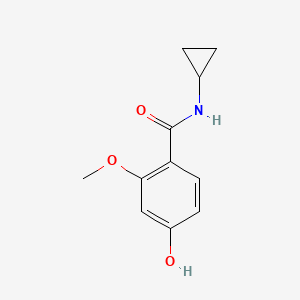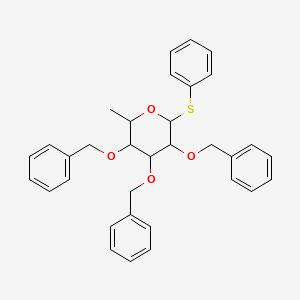
N'-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide is a chemical compound with the molecular formula C₁₃H₁₁ClN₂O₃S and a molecular weight of 310.76 g/mol This compound is known for its unique structure, which includes a thiophene ring, a chlorophenoxy group, and a carbohydrazide moiety
Métodos De Preparación
The synthesis of N’-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide typically involves the reaction of 4-chlorophenoxyacetic acid with thiophene-2-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
N’-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been investigated for its potential as an enzyme inhibitor. It has shown promising results in inhibiting certain enzymes involved in metabolic pathways.
Medicine: In medicinal chemistry, N’-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide has been explored for its potential as an antimicrobial and anticancer agent. Preliminary studies have shown that it exhibits significant activity against certain bacterial strains and cancer cell lines.
Industry: In the industrial sector, this compound is used in the development of new materials and coatings.
Mecanismo De Acción
The mechanism of action of N’-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes by binding to their active sites. This inhibition disrupts the normal metabolic processes, leading to the desired therapeutic effects. The exact molecular pathways involved in its action are still under investigation, but it is thought to involve the modulation of key signaling pathways and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
N’-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide can be compared with other similar compounds, such as:
N’-(2-(4-Chlorophenoxy)acetyl)acetohydrazide: This compound has a similar structure but lacks the thiophene ring. It exhibits different chemical and biological properties due to the absence of the thiophene moiety.
N’-(2-(4-Chlorophenoxy)acetyl)benzohydrazide: This compound contains a benzene ring instead of a thiophene ring. The presence of the benzene ring alters its reactivity and biological activity.
N’-(2-(4-Chlorophenoxy)acetyl)furan-2-carbohydrazide: This compound has a furan ring instead of a thiophene ring.
The uniqueness of N’-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide lies in its specific combination of functional groups and the presence of the thiophene ring, which contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H11ClN2O3S |
|---|---|
Peso molecular |
310.76 g/mol |
Nombre IUPAC |
N'-[2-(4-chlorophenoxy)acetyl]thiophene-2-carbohydrazide |
InChI |
InChI=1S/C13H11ClN2O3S/c14-9-3-5-10(6-4-9)19-8-12(17)15-16-13(18)11-2-1-7-20-11/h1-7H,8H2,(H,15,17)(H,16,18) |
Clave InChI |
FZAIOFSKFJHJOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



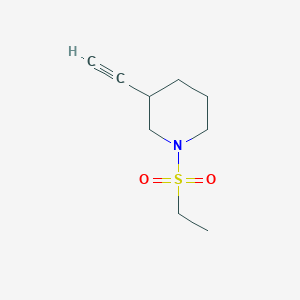



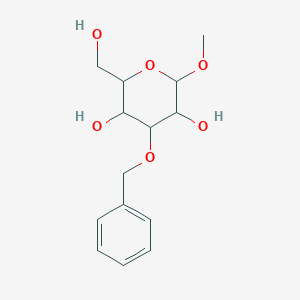

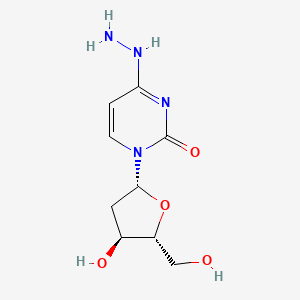
![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12073055.png)
